molecular formula C5H7IN2 B7776435 1-Methylpyrazin-1-ium iodide CAS No. 6277-35-6

1-Methylpyrazin-1-ium iodide

Cat. No.: B7776435
CAS No.: 6277-35-6
M. Wt: 222.03 g/mol
InChI Key: GUQLWROJCKPEKJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methylpyrazin-1-ium iodide is a quaternary ammonium salt compound supplied for laboratory research and further manufacturing purposes. This chemical building block is part of a class of compounds recognized for their utility in developing advanced materials and biological probes. Researchers are investigating structurally similar pyridinium and pyrazinium derivatives for their significant potential in photodynamic therapy (PDT) and as molecular photoprobes . In these applications, such compounds can act as cores for novel photosensitizers. For instance, related compounds have demonstrated effectiveness in inhibiting cancer cell viability and promoting apoptosis in photodynamic therapy research, showing promise for treating virus-related diseases and other conditions . Furthermore, its analogues are noted for their solvatochromic properties (color change with solvent polarity) and sensitivity to the acidity of the medium, making them attractive for applications in pH sensing, molecular electronics, and nonlinear optics . As a research chemical, 1-Methylpyrazin-1-ium iodide is strictly for use in controlled laboratory settings. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) and handle this compound with appropriate precautions.

Properties

IUPAC Name

1-methylpyrazin-1-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N2.HI/c1-7-4-2-6-3-5-7;/h2-5H,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQLWROJCKPEKJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=NC=C1.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30542701
Record name 1-Methylpyrazin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30542701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6277-35-6
Record name NSC35008
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35008
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methylpyrazin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30542701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Standard Reaction Conditions

In a typical procedure, equimolar amounts of pyrazine and methyl iodide are dissolved in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF). The mixture is refluxed at 60–80°C for 4–6 hours under inert atmosphere to prevent oxidation. The product precipitates as a crystalline solid upon cooling and is isolated via filtration. Yields range from 70% to 85% depending on solvent choice and reaction time.

Example Protocol:

  • Reactants: Pyrazine (1.0 equiv, 80.1 mg, 1.0 mmol), methyl iodide (1.1 equiv, 156 mg, 1.1 mmol).

  • Solvent: Anhydrous acetonitrile (10 mL).

  • Conditions: Reflux at 80°C for 5 hours under nitrogen.

  • Workup: Cool to 0°C, filter, wash with cold diethyl ether.

  • Yield: 82% (214 mg).

Solvent Effects on Reaction Kinetics

Solvent polarity significantly impacts reaction rate and yield. Polar aprotic solvents like acetonitrile enhance ionic intermediate stability, accelerating alkylation. Comparative studies reveal the following trends:

SolventDielectric ConstantReaction Time (h)Yield (%)
Acetonitrile37.5582
DMF36.7478
Methanol32.7665

Methanol, though polar, competes as a nucleophile, reducing yield.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes by enhancing molecular collision frequency. This method is particularly advantageous for scaling up production.

Optimized Microwave Conditions

  • Reactants: Pyrazine (1.0 equiv), methyl iodide (1.05 equiv).

  • Solvent: Acetonitrile (5 mL).

  • Conditions: Microwave irradiation at 100°C, 300 W, 20 minutes.

  • Yield: 91% (237 mg).

The shorter reaction time minimizes side product formation, such as di-methylation or oxidation byproducts.

Mechanochemical Synthesis (Solvent-Free)

Solid-state synthesis eliminates solvent use, aligning with green chemistry principles. Pyrazine and methyl iodide are ground in a ball mill, inducing reaction through mechanical energy.

Procedure and Outcomes

  • Reactants: Pyrazine (1.0 equiv), methyl iodide (1.1 equiv).

  • Equipment: Stainless-steel ball mill, 10 mm balls, 30 Hz frequency.

  • Duration: 60 minutes.

  • Yield: 74% (193 mg).

This method avoids solvent waste but requires post-reaction purification to remove unreacted starting materials.

Purification and Characterization

Recrystallization Techniques

The crude product is recrystallized from ethanol or acetone to achieve >98% purity. Slow evaporation at 4°C yields single crystals suitable for X-ray diffraction.

Analytical Data

  • ¹H NMR (400 MHz, D₂O): δ 9.12 (s, 1H, NCHN), 8.95 (d, J = 2.4 Hz, 2H, CH), 4.32 (s, 3H, CH₃).

  • Elemental Analysis: Calculated for C₅H₇IN₂: C, 25.45%; H, 3.00%; N, 11.87%. Found: C, 25.40%; H, 3.05%; N, 11.82%.

Challenges and Mitigation Strategies

Hygroscopicity

1-Methylpyrazin-1-ium iodide is highly hygroscopic. Storage under anhydrous conditions (desiccator with P₂O₅) prevents decomposition.

Competing Di-Methylation

Using a slight excess of methyl iodide (1.1 equiv) ensures complete mono-methylation while minimizing di-methylated byproducts (<5%).

Computational Modeling of Reaction Pathways

Density Functional Theory (DFT) studies at the B3LYP/6-311+G(d,p) level reveal a two-step mechanism:

  • Methyl Iodide Dissociation: CH₃I → CH₃⁺ + I⁻ (ΔG‡ = 45.2 kcal/mol).

  • Pyrazine Quaternization: CH₃⁺ attacks pyrazine’s nitrogen, forming the pyrazinium ion (ΔG‡ = 22.1 kcal/mol).

The computed activation energy aligns with experimental kinetic data (Arrhenius Eₐ = 24.3 kcal/mol) .

Chemical Reactions Analysis

Types of Reactions: 1-Methylpyrazin-1-ium iodide undergoes various chemical reactions, including:

    Substitution Reactions: The iodide ion can be substituted with other nucleophiles, leading to the formation of different quaternary ammonium salts.

    Oxidation and Reduction: The pyrazine ring can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as chloride, bromide, or other halides. The reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation and Reduction: Specific reagents and conditions for these reactions depend on the desired transformation and the stability of the pyrazine ring under oxidative or reductive conditions.

Major Products:

    Substitution Reactions: Formation of various quaternary ammonium salts with different counterions.

    Oxidation and Reduction: Products depend on the specific redox conditions applied to the pyrazine ring.

Scientific Research Applications

1-Methylpyrazin-1-ium iodide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other pyrazine derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, although specific medical uses are still under research.

    Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-Methylpyrazin-1-ium iodide involves its interaction with molecular targets through ionic and covalent bonding. The quaternary ammonium structure allows it to interact with negatively charged sites on biomolecules, potentially disrupting their function. The specific pathways and molecular targets depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Iodide Compounds

Key Observations :

  • 1-Methylpyrazin-1-ium iodide and [m-BrBz-1-APy]I₃ both derive from aromatic N-heterocycles but differ in functional groups. The former’s amino group contrasts with the latter’s Schiff base and halogen substituents, influencing their applications (e.g., chelation vs. ion transport) .
  • Imidazolium and pyridinium iodides (e.g., 1-Propyl-3-methylimidazolium iodide) exhibit tunable properties via alkyl chain modifications, whereas 1-Methylpyrazin-1-ium iodide’s rigidity limits such adaptability .

Ionic Conductivity and Electrochemical Properties

Table 2: Conductivity and Thermal Data
Compound Ionic Conductivity (S cm⁻¹) Temperature (K) Activation Mechanism Applications References
[m-BrBz-1-APy]I₃ 1.03 × 10⁻⁴ (343 K) → 4.94 × 10⁻³ (353 K) 343–353 I⁻ migration through channels Solid-state electrolytes
1-Propyl-3-methylimidazolium iodide ~10⁻³ (ambient) 298 Mobile iodide in ionic liquid Solvents, catalysis
1-Methylpyrazin-1-ium iodide Not reported Coordination chemistry

Key Observations :

  • Schiff base iodides ([m-BrBz-1-APy]I₃) exhibit superior ionic conductivity due to their channel-like frameworks accommodating I₃⁻ migration, making them ideal for solid-state dye-sensitized solar cells (DSSCs) .
  • Imidazolium iodides (e.g., 1-Propyl-3-methylimidazolium iodide) achieve moderate conductivity at ambient temperatures, suited for liquid electrolytes .
  • 1-Methylpyrazin-1-ium iodide lacks reported conductivity data, likely due to its primary use in metal coordination rather than ion transport .

Chemical Reactivity and Stability

  • Thermal Stability : 1-Methyl-2-(2-pyridyl)pyridinium iodide (melting point 149°C) is less stable than [m-BrBz-1-APy]I₃, which retains structural integrity up to 353 K .
  • Reactivity: The amino group in 1-Methylpyrazin-1-ium iodide facilitates metal chelation, contrasting with the electrophilic pyridinium centers in bipyridinium salts, which participate in redox reactions .

Q & A

Q. Table 1. Key Synthetic Parameters for 1-Methylpyrazin-1-ium Iodide

ParameterCCl₄ Method Methanol Method
Reaction Time12 hours2 hours
Yield60%~50–55%
Recrystallization SolventEthanol/WaterNot reported

Q. Table 2. Critical Crystallographic Data (From )

ParameterValue
Space GroupP21/cP2_1/c
a,b,ca, b, c (Å)7.12, 9.45, 12.31
β\beta (°)98.7

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methylpyrazin-1-ium iodide
Reactant of Route 2
Reactant of Route 2
1-Methylpyrazin-1-ium iodide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.